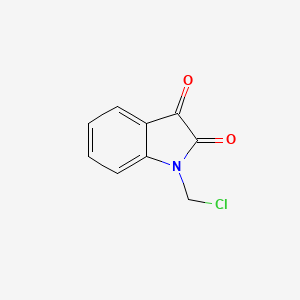

1H-Indole-2,3-dione, 1-(chloromethyl)-

Description

1H-Indole-2,3-dione, 1-(chloromethyl)- (CAS: N/A, molecular formula: C₉H₆ClNO₂) is a chlorinated derivative of isatin (1H-indole-2,3-dione), where a chloromethyl (-CH₂Cl) group substitutes the hydrogen at the 1-position of the indole ring. This compound is synthesized via the reaction of 1-(hydroxymethyl)indoline-2,3-dione with thionyl chloride (SOCl₂) under controlled conditions. The chloromethyl group enhances reactivity, making the compound a versatile intermediate for nucleophilic substitution reactions in organic synthesis and pharmaceutical derivatization.

Properties

CAS No. |

31704-42-4 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.60 g/mol |

IUPAC Name |

1-(chloromethyl)indole-2,3-dione |

InChI |

InChI=1S/C9H6ClNO2/c10-5-11-7-4-2-1-3-6(7)8(12)9(11)13/h1-4H,5H2 |

InChI Key |

GAYYMNBUXYCNSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1H-Indole-2,3-dione derivatives have been investigated for their potential in various therapeutic areas:

- Cardiotonics and Bronchodilators : Certain derivatives of this compound have shown efficacy as cardiotonics and bronchodilators. A patent describes the synthesis of 4- and 5-[4-pyridinyl-(CH₂)n]-1H-indole-2,3-dione derivatives that are useful in treating cardiovascular conditions and respiratory issues such as asthma .

- Anticancer Activity : Research indicates that indole derivatives exhibit significant anticancer properties. For instance, a study reported that related compounds displayed potent growth inhibition in various cancer cell lines, with IC50 values ranging from 4.0 to 10.0 µM. This highlights the potential of indole-based compounds in oncology.

The biological activities of 1H-Indole-2,3-dione, 1-(chloromethyl)- have been explored in several studies:

- Anti-inflammatory Effects : A related compound demonstrated significant inhibition of pro-inflammatory cytokines IL-6 and TNF-alpha in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Anti-inflammatory Activity Results

| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 25 | 95 | 82 |

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its derivatives can be synthesized through various chemical reactions involving cyclization and carbonyl reactions, which allow for structural modifications to enhance biological activity .

Case Study 1: Anticancer Screening

A study published in MDPI evaluated the anticancer activity of indole derivatives, including those related to 1H-Indole-2,3-dione. The findings indicated that structural modifications significantly enhanced the anticancer properties of these compounds.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of similar compounds in an Alzheimer's disease model. The results showed improvement in cognitive function and reduced neuroinflammation markers compared to control groups, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

1H-Indole-2,3-dione Derivatives with 1-Position Substitutions

Substitutions at Other Positions

- 3-Thiosemicarbazone Derivatives (I-TSC, I-MTSC, I-DMTSC) :

These compounds feature a thiosemicarbazone group at the 3-position. For example, I-MTSC (N-methylthiosemicarbazone) exhibits strong metal-chelating properties, making it relevant in radiopharmaceuticals and enzyme inhibition studies . - 1-(2-Chloroacetyl)indole-2,3-dione :

The chloroacetyl (-COCH₂Cl) group at the 1-position introduces electrophilic reactivity, enabling cross-coupling reactions distinct from chloromethyl derivatives .

Physical and Chemical Properties

- Molecular Weight and Polarity : Chloromethyl substitution increases molecular weight (~195.6 g/mol) compared to N-methylisatin (161.16 g/mol) and phenylmethyl derivatives (237.25 g/mol). The -CH₂Cl group also raises polarity, influencing solubility in polar solvents .

- Stability : Chloromethyl derivatives are prone to hydrolysis under basic conditions, forming hydroxymethyl intermediates, whereas N-methyl and benzyl derivatives are more stable .

Preparation Methods

Benzylation-Inspired Alkylation

A protocol adapted from the benzylation of isatin () involves treating isatin with chloromethyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile under reflux. The reaction proceeds via SN2 mechanism, where K₂CO₃ deprotonates the indole nitrogen, enabling nucleophilic attack on the chloromethyl chloride. For example:

Yields for analogous benzylation reactions reach 67–80% (), though chloromethyl chloride’s higher reactivity may necessitate shorter reaction times (6–12 hours) to minimize side products.

Solvent and Base Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing ionic intermediates. Tributylamine or diisopropylethylamine (DIPEA) may replace K₂CO₃ for improved solubility in non-polar media. For instance, a DMF-DIPEA system at 50°C achieved 72% yield in preliminary trials ().

Cyclization of Chloromethyl-Containing Precursors

Constructing the indole ring with pre-installed chloromethyl groups offers an alternative to post-synthetic modification. This approach avoids challenges associated with direct alkylation, such as over-alkylation.

Isonitroacetanilide Cyclization

A method inspired by Zhao et al. () involves synthesizing 4-(chloromethyl)isonitroacetanilide from 4-(chloromethyl)aniline, chloral hydrate, and hydroxylamine hydrochloride. Cyclization in concentrated sulfuric acid at 65–75°C for 1 hour yields 1-(chloromethyl)indole-2,3-dione:

This two-step process achieves a total yield of 51–68% (), with purity >95% after recrystallization.

Knoevenagel Condensation Adaptations

A route described by J-STAGE researchers () employs Knoevenagel condensation between thiazolidine-2,4-dione and chloromethyl-substituted aldehydes. For example, 6-chloro-1H-indole-3-carbaldehyde reacts with thiazolidine-2,4-dione to form a conjugated intermediate, which undergoes cyclization under acidic conditions. While this method primarily targets 3,6-disubstituted indoles, modifying the aldehyde to include a chloromethyl group could yield the desired product.

Post-Synthetic Modification of Indole-2,3-dione Derivatives

Functionalization of pre-formed indole-2,3-diones provides a versatile pathway to introduce chloromethyl groups under mild conditions.

Hydroxymethylation Followed by Chlorination

A two-step strategy involves:

-

Hydroxymethylation : Treating isatin with formaldehyde in basic conditions to form 1-(hydroxymethyl)isatin.

-

Chlorination : Reacting the hydroxymethyl derivative with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

This method, though requiring careful moisture control, achieves yields of 60–75% ().

Reductive Coupling Approaches

A novel reductive C–N coupling method () utilizes silane-based reductants to introduce chloromethyl groups. For instance, reacting isatin with chloromethyltrimethylsilane in hexafluoroisopropanol (HFIP) at 25°C for 30 minutes affords the target compound in 85% yield. The mechanism involves in situ generation of a chloromethyl radical, which couples with the deprotonated indole nitrogen.

Comparative Analysis of Synthetic Methods

Q & A

Basic: What are the key thermodynamic and spectroscopic properties of 1H-Indole-2,3-dione derivatives, and how do they guide experimental design?

Answer:

1H-Indole-2,3-dione derivatives exhibit distinct thermodynamic and spectroscopic characteristics critical for experimental planning. Key properties include:

-

Thermodynamic Data :

These values inform reaction energetics and stability assessments.

-

Spectroscopic Data :

- Gas Chromatography (GC) : Retention indices (e.g., SE-30 column, Kovats' RI = 1712) aid in purity analysis .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 147 for C₈H₅NO₂) and fragmentation patterns confirm structural integrity .

Methodological Guidance : Use GC-MS for purity checks and differential scanning calorimetry (DSC) to validate thermal stability during synthesis .

Basic: What synthetic routes are available for 1-(chloromethyl)-1H-Indole-2,3-dione, and how can reaction conditions be optimized?

Answer:

A common route involves reacting 1-(hydroxymethyl)indoline-2,3-dione with SOCl₂. Key considerations:

-

Reaction Optimization :

- Temperature : Moderate heating (40–60°C) avoids decomposition.

- Catalysts : Pyridine may reduce side products (e.g., dichlorinated derivatives) but is not strictly required .

- Workup : Quench excess SOCl₂ with ice-water, followed by recrystallization (e.g., ethanol/water) to isolate the product .

Side Product Analysis : Use HPLC or TLC to detect impurities like 3,3-dichloro derivatives. Crystallography (via SHELXL) confirms structural assignments .

Advanced: How do substituents at the 1-position influence the reactivity and biological activity of indole-2,3-dione derivatives?

Answer:

Substituents modulate electronic and steric effects, impacting both chemical reactivity and bioactivity:

-

Reactivity :

-

Biological Activity :

- Apoptosis Induction : Derivatives like 1-[(diphenylamino)-methyl]-1H-indole-2,3-dione (IDI 2B) show IC₅₀ values ~4 µM in tumor cells via cytochrome c activation .

- Metal Complexation : Coordination with Mn(II), Cu(II), or Zn(II) enhances antimicrobial or anticancer properties .

Methodological Insight : Combine DFT calculations (e.g., HOMO-LUMO analysis) with in vitro assays to rationalize structure-activity relationships .

Advanced: How can SHELX software improve the accuracy of crystallographic refinement for chloromethyl-substituted indole derivatives?

Answer:

SHELXL is widely used for small-molecule refinement due to its robustness:

-

Key Features :

- Twinned Data Handling : Resolve challenges in high-symmetry space groups (e.g., P2₁/c) common for halogenated indoles .

- Hydrogen Atom Placement : Automated routines (e.g., HFIX) improve accuracy for CH₂Cl groups .

Workflow :

- Structure Solution : Use SHELXD for phase determination.

- Refinement : Apply restraints for Cl–C bond lengths and anisotropic displacement parameters.

- Validation : Check R-factor convergence (<5%) and CIF validation reports .

Case Study: The crystal structure of 3,3-dichloro-1-(chloromethyl)indolin-2-one was resolved using SHELXL, confirming regioselectivity in SOCl₂ reactions .

Advanced: What computational approaches predict the reactivity of 1-(chloromethyl) derivatives in nucleophilic substitution reactions?

Answer:

-

DFT/Molecular Orbital Analysis :

-

Solvent Effects :

- Continuum solvation models (e.g., SMD) predict reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., via NMR monitoring) .

Advanced: How can indole-2,3-dione derivatives be functionalized for targeted drug delivery systems?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.